molecular formula C14H17N3O2 B1530912 2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one CAS No. 775314-76-6

2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one

Cat. No.: B1530912
CAS No.: 775314-76-6
M. Wt: 259.3 g/mol
InChI Key: AQOVLUGMFRMFEV-UHFFFAOYSA-N
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Description

2-{[(tetrahydrofuran-2-ylmethyl)amino]methyl}quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

One-Pot Cascade Synthesis : A general and environmentally benign method for synthesizing quinazolin-4(3H)-ones involves acceptorless dehydrogenative coupling of o-aminobenzamide with alcohols, catalyzed by a Ni(II) catalyst. This method efficiently produces a variety of substituted quinazolin-4(3H)-ones from readily available starting materials, highlighting the compound's versatility in synthesis processes (Parua et al., 2017).

Antimicrobial and Antifungal Activity

Antibacterial and Antifungal Properties : Quinazolin-4(3H)-one derivatives have been studied for their antibacterial and antifungal activities. For instance, novel amphiphilic compounds based on quinazolin-4(3H)-one showed significant antibacterial activity against human pathogens and antifungal activity against Candida albicans. This demonstrates the potential of these compounds in developing new antimicrobial agents (Öztürk et al., 2020).

Antitumor and Antihypertensive Applications

Quinazolin-4-one-based Antitumor Agents : Compounds like CB30865, featuring a quinazolin-4-one ring, have shown high growth-inhibitory activity against tumors, attributed to a folate-independent mechanism. Efforts to increase their water solubility for in vivo evaluation have led to the synthesis of more soluble and cytotoxic analogs, maintaining the unique biochemical characteristics of delayed, non-phase-specific cell-cycle arrest (Bavetsias et al., 2002).

Antihypertensive Activity : A series of 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones synthesized from 3-amino-2-benzylamino-3H-quinazolin-4-one demonstrated significant in vivo antihypertensive activity. This showcases the compound's applicability in cardiovascular disease treatment, with specific derivatives outperforming standard antihypertensive drugs in tests (Alagarsamy & Pathak, 2007).

Properties

IUPAC Name

2-[(oxolan-2-ylmethylamino)methyl]-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c18-14-11-5-1-2-6-12(11)16-13(17-14)9-15-8-10-4-3-7-19-10/h1-2,5-6,10,15H,3-4,7-9H2,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOVLUGMFRMFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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